![molecular formula C15H10N2O7 B5647131 5-[(4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5647131.png)
5-[(4-nitrobenzoyl)amino]isophthalic acid
Overview
Description
5-[(4-nitrobenzoyl)amino]isophthalic acid is an organic compound with the molecular formula C15H10N2O7 It is a derivative of isophthalic acid, where one of the carboxyl groups is substituted with a 4-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitrobenzoyl)amino]isophthalic acid typically involves the reaction of isophthalic acid with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of isophthalic acid and the carbonyl group of 4-nitrobenzoyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitrobenzoyl)amino]isophthalic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 5-[(4-aminobenzoyl)amino]isophthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Isophthalic acid and 4-nitrobenzoic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have identified 5-[(4-nitrobenzoyl)amino]isophthalic acid as a potential biomarker in breast cancer. A metabolomic analysis revealed that this compound exhibited significant changes in intensity levels between plasma samples from breast cancer patients and healthy controls, suggesting its role in cancer detection and characterization. The study demonstrated a high diagnostic performance with an area-under-the-curve (AUC) value of 0.9729, indicating its potential as a candidate biomarker for breast cancer detection .
Drug Development
The compound has been explored for its inhibitory effects on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). In enzymatic assays, it was shown to lower RdRp activity significantly, suggesting its potential as a therapeutic agent against COVID-19 . This highlights the compound's relevance in the context of emerging infectious diseases.
Metal-Organic Frameworks (MOFs)
This compound has been utilized in the synthesis of novel metal-organic frameworks (MOFs). These frameworks are constructed using dysprosium as the metal center, demonstrating significant potential for gas storage and separation applications. The solvothermal synthesis method employed shows promise for developing advanced materials with tailored properties .
Breast Cancer Metabolomics
In a study involving metabolomic profiling of breast cancer patients, this compound was identified among metabolites that showed significant differences between cases and controls. This research underscores the compound's potential role in cancer diagnostics and personalized medicine .
Antiviral Research
Another notable case study focused on the antiviral properties of derivatives of isophthalic acid against SARS-CoV-2 highlighted the efficacy of compounds similar to this compound in inhibiting viral replication mechanisms, paving the way for further drug development initiatives targeting viral infections .
Mechanism of Action
The mechanism by which 5-[(4-nitrobenzoyl)amino]isophthalic acid exerts its effects depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form a porous framework. The nitro group can participate in hydrogen bonding and other interactions that stabilize the structure. In pharmaceuticals, the compound’s functional groups can interact with biological targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
5-[(4-aminobenzoyl)amino]isophthalic acid: Similar structure but with an amino group instead of a nitro group.
5-[(4-methylbenzoyl)amino]isophthalic acid: Similar structure but with a methyl group instead of a nitro group.
5-[(4-chlorobenzoyl)amino]isophthalic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
5-[(4-nitrobenzoyl)amino]isophthalic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where strong electron-withdrawing groups are required, such as in the synthesis of MOFs or in pharmaceuticals where specific interactions with biological targets are needed.
Biological Activity
5-[(4-Nitrobenzoyl)amino]isophthalic acid (C15H10N2O7) is a compound of increasing interest due to its potential biological activities. This article explores the biological implications of this compound, focusing on its synthesis, metabolic pathways, and various biological effects.
The compound has a molecular weight of approximately 330.25 g/mol and features a nitro group, which is known to influence its biological activity significantly. The presence of the nitro group is often associated with various pharmacological effects, including antimicrobial and anticancer properties .
Synthesis and Characterization
This compound can be synthesized through various chemical reactions involving isophthalic acid derivatives. The typical synthesis involves the nitration of benzoyl compounds followed by coupling reactions with amines to yield the final product. The purity and structural integrity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of nitro compounds, including this compound. A metabolomic analysis indicated that this compound was detected in plasma samples from breast cancer patients, suggesting its role as a potential biomarker for cancer detection . The study reported an area under the curve (AUC) value of 0.9729 for its diagnostic performance, indicating high sensitivity and specificity in distinguishing between cancerous and healthy samples.
Cytotoxicity Studies
In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related nitro compounds have shown varying degrees of cytotoxicity against different cell lines, including HepG2 liver cancer cells and fibroblast cell lines . Further research is necessary to determine the specific cytotoxic effects of this compound.
Table: Summary of Biological Activities
Properties
IUPAC Name |
5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O7/c18-13(8-1-3-12(4-2-8)17(23)24)16-11-6-9(14(19)20)5-10(7-11)15(21)22/h1-7H,(H,16,18)(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXGWFDACQNFQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353654 | |
Record name | STK011808 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132640-12-1 | |
Record name | STK011808 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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